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Compound of Interest

Compound Name: (4-Butyrylphenyl)boronic acid

Cat. No.: B1289918 Get Quote

Disclaimer: Experimental spectroscopic data for (4-Butyrylphenyl)boronic acid is not readily

available in public spectral databases. The data presented in this guide is a combination of

data from its closest structural analog, 4-butylphenylboronic acid, and predicted values based

on the known spectroscopic effects of the butyryl functional group on a phenyl ring. These

predictions are intended to provide a reasonable approximation of the expected spectral

characteristics.

Data Presentation
The following tables summarize the predicted and analogous quantitative spectroscopic data

for (4-Butyrylphenyl)boronic acid.

Table 1: Predicted ¹H NMR Spectral Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1289918?utm_src=pdf-interest
https://www.benchchem.com/product/b1289918?utm_src=pdf-body
https://www.benchchem.com/product/b1289918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.05 d 2H
Ar-H (ortho to -

B(OH)₂)

~7.95 d 2H Ar-H (ortho to -C(O)R)

~2.95 t 2H -C(O)CH₂CH₂CH₃

~1.75 sextet 2H -C(O)CH₂CH₂CH₃

~1.00 t 3H -C(O)CH₂CH₂CH₃

~5.0-7.0 br s 2H -B(OH)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm) Assignment

~200 C=O

~138 Ar-C (para to -B(OH)₂)

~135 Ar-C-B(OH)₂ (ipso)

~130 Ar-CH (ortho to -B(OH)₂)

~128 Ar-CH (ortho to -C(O)R)

~38 -C(O)CH₂CH₂CH₃

~18 -C(O)CH₂CH₂CH₃

~14 -C(O)CH₂CH₂CH₃

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad, Strong
O-H stretch (boronic acid

dimer)

~3050 Medium Ar C-H stretch

~2960, 2870 Medium Aliphatic C-H stretch

~1685 Strong C=O stretch (ketone)

~1600, 1480 Medium-Strong Ar C=C stretch

~1350 Strong B-O stretch

~1090 Strong C-B stretch

~840 Strong
para-disubstituted benzene C-

H bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ion Type

192.08 [M]⁺ (Molecular Ion)

174.07 [M-H₂O]⁺

149.06 [M-C₃H₇]⁺

121.05 [M-C₄H₇O]⁺

91.05 [C₇H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Weigh 5-10 mg of the solid (4-Butyrylphenyl)boronic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄). Note that boronic acids can form cyclic anhydrides

(boroxines), which may lead to complex spectra. Using a solvent that can disrupt

hydrogen bonding, such as DMSO-d₆, is often advantageous.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is used as an

internal standard.

¹³C NMR Acquisition:

Instrument: 100 MHz (or higher) NMR spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.5 ppm) is used as an internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid (4-Butyrylphenyl)boronic acid powder directly onto the

ATR crystal.

Apply firm pressure using the instrument's pressure arm to ensure good contact between

the sample and the crystal.

IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR

accessory.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as

methanol or acetonitrile.

Mass Spectrum Acquisition (Electrospray Ionization - ESI):
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Instrument: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and

characteristic fragment ions.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic

analysis of a compound like (4-Butyrylphenyl)boronic acid.
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To cite this document: BenchChem. [Spectroscopic Data of (4-Butyrylphenyl)boronic acid: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289918#spectroscopic-data-nmr-ir-ms-for-4-
butyrylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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